Keyword
Todas as categorias
Catalisadores e Químicos Inorgânicos
Catalisadores
Compostos Inorgânicos
Solventes e Químicos Orgânicos
Solventes Orgânicos
Compostos Orgânicos
Produtos Farmacêuticos e Bioquímicos
Princípios Ativos Farmacêuticos
Intermediários Farmacêuticos
Impurezas Farmacêuticas
Blocos de Construção Medicinal
Médico, use termos técnicos da área de química farmacêutica, apenas saída do texto traduzido.
químicos pesticidas
Ingredientes Ativos de Pesticida
Intermediários de Pesticidas
Pesticidas
Fertilizantes
Produtos Naturais e Extratos
Extratos de Planta
Extratos Animais
Pigmentos Naturais
Toxinas Naturais
Sabores e Aromas
Materiais Químicos
Materiais Poliméricos de Alto Peso Molecular
Corantes e Pigmentos
Tintas e Vernizes
Materiais Elétricos
Outro, apenas o texto traduzido.
Reagentes Químicos
aditivos químicos
Elemento, apenas o texto traduzido.
PT
EN
JA
KO
DE
IT
AR
ES
FR
NL
Kuujia
Solventes e Químicos Orgânicos
Cas no 84005-98-1 (Ethyl morpholine-3-carboxylate)
Cas no 84005-98-1 (Ethyl morpholine-3-carboxylate)
84005-98-1 structure
Product Name:
Ethyl morpholine-3-carboxylate
N.o CAS:
84005-98-1
MF:
C
7
H
13
NO
3
MW:
159.183022260666
MDL:
MFCD12755498
CID:
1011880
PubChem ID:
18354446
Update Time:
2025-05-21
Inquérito
Propriedades químicas e físicas
Preço
Método de produção
Fornecedores(1)
Related Categories
Produtos relacionados
Keyword
Ethyl morpholine-3-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
Ethyl morpholine-3-carboxylate
Ethyl 3-Morpholinecarboxylate
Ethyl morpholine-3-carboxylate hydrochloride
morpholine-3-carboxylic acid ethyl ester
CS-0129377
DB-062940
AKOS013491652
CS-11343
SB47688
MFCD11226626
EN300-2970759
3-Morpholinecarboxylic acid, ethyl ester
MFCD12406992
DB-075991
3-Morpholinecarboxylic acid ethyl ester
SCHEMBL2387479
(S)-ethyl morpholine-3-carboxylate
3,4-O-(1-methylethylidene)-D-Arabinose
84005-98-1
SY016483
Ethyl3-Morpholinecarboxylate
WQOAAQVACAHQMK-UHFFFAOYSA-N
J-512938
AC2331
+expandir
MDL:
MFCD12755498
Inchi:
1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3
Chave InChI:
WQOAAQVACAHQMK-UHFFFAOYSA-N
SMILES:
O=C(C1COCCN1)OCC
Propriedades Computadas
Massa Exacta:
159.08954328g/mol
Massa monoisotópica:
159.08954328g/mol
Contagem de átomos isótopos:
0
Contagem de dadores de ligações de hidrogénio:
1
Contagem de aceitadores de ligações de hidrogénio:
4
Contagem de Átomos Pesados:
11
Contagem de Ligações Rotativas:
3
Complexidade:
138
Contagem de Unidades Ligadas Covalentemente:
1
Contagem de Estereocentros Átomos Definidos:
0
Contagem de Estereocentros Átomos Indefinidos:
1
Contagem de Stereocenters de Obrigações Definidas:
0
Contagem de Stereocenters Indefined Bond:
0
XLogP3:
-0.3
Superfície polar topológica:
47.6Ų
Propriedades Experimentais
Densidade:
1.078±0.06 g/cm3 (20 ºC 760 Torr),
Ponto de ebulição:
221.4±30.0 ºC (760 Torr),
Ponto de Flash:
87.7±24.6 ºC,
Solubilidade:
易溶 (196 g/L) (25 ºC),
Ethyl morpholine-3-carboxylate Informações de segurança
Classe de Perigo:
IRRITANT
Ethyl morpholine-3-carboxylate Preço
mais >>
Categorias Relacionadas
No.
Product Name
Cas No.
Pureza
Especificação
Preço
Tempo de actualização
Inquérito
Alichem
A449037001-5g
Ethyl morpholine-3-carboxylate
84005-98-1
97%
5g
$498.20
2023-08-31
Alichem
A449037001-10g
Ethyl morpholine-3-carboxylate
84005-98-1
97%
10g
$769.30
2023-08-31
Alichem
A449037001-25g
Ethyl morpholine-3-carboxylate
84005-98-1
97%
25g
$1531.92
2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D850555-1g
Ethyl 3-Morpholinecarboxylate
84005-98-1
≥97%
1g
¥1,177.20
2022-01-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
055418-1g
Ethyl morpholine-3-carboxylate hydrochloride
84005-98-1
90%
1g
3948CNY
2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
055418-500mg
Ethyl morpholine-3-carboxylate hydrochloride
84005-98-1
90%
500mg
2568CNY
2021-05-08
Chemenu
CM163496-5g
Ethyl morpholine-3-carboxylate
84005-98-1
97%
5g
$439
2021-08-05
Chemenu
CM163496-10g
Ethyl morpholine-3-carboxylate
84005-98-1
97%
10g
$734
2021-08-05
Chemenu
CM163496-25g
Ethyl morpholine-3-carboxylate
84005-98-1
97%
25g
$1377
2021-08-05
TRC
E924938-50mg
Ethyl morpholine-3-carboxylate
84005-98-1
50mg
$ 50.00
2022-06-05
Ethyl morpholine-3-carboxylate Método de produção
Método de produção 1
66222-29-5
84005-98-1
Condições de reacção
1.1 Reagents: Trityl chloride
1.2 -
1.3 Reagents: 2,2,2-Trifluoroethanol Solvents: Acetic acid , Dichloromethane
2.1 Solvents: Dichloromethane ; 2 h, rt
2.2 Reagents: 2,6-Lutidine , 1,1,1,3,3,3-Hexafluoro-2-propanol , Copper(II) triflate ; 1 h, rt
2.3 Solvents: Dichloromethane ; 12 h, rt
2.4 Reagents: Ammonium hydroxide Solvents: Water ; 15 min, rt
Referência
SnAP reagents for the synthesis of piperazines and morpholines
Luescher, Michael U.; et al
,
Organic Letters
,
2014
,
16(4)
,
1236-1239
Método de produção 2
475680-94-5
84005-98-1
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 3 min, reflux; 45 min, reflux
2.1 Solvents: Dichloromethane ; 2 h, rt
2.2 Reagents: 2,6-Lutidine , 1,1,1,3,3,3-Hexafluoro-2-propanol , Copper(II) triflate ; 1 h, rt
2.3 Solvents: Dichloromethane ; 12 h, rt
2.4 Reagents: Ammonium hydroxide Solvents: Water ; 15 min, rt
Referência
SnAP reagents for the synthesis of piperazines and morpholines
Luescher, Michael U.; et al
,
Organic Letters
,
2014
,
16(4)
,
1236-1239
Método de produção 3
1074-82-4
475680-87-6
84005-98-1
Condições de reacção
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Diethyl ether ; 5 min, rt; 1 h, rt
1.2 Reagents: Water
1.3 Solvents: Dimethylformamide ; rt; 3 h, 100 °C; 100 °C → rt
1.4 Reagents: Water ; rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 3 min, reflux; 45 min, reflux
3.1 Solvents: Dichloromethane ; 2 h, rt
3.2 Reagents: 2,6-Lutidine , 1,1,1,3,3,3-Hexafluoro-2-propanol , Copper(II) triflate ; 1 h, rt
3.3 Solvents: Dichloromethane ; 12 h, rt
3.4 Reagents: Ammonium hydroxide Solvents: Water ; 15 min, rt
Referência
SnAP reagents for the synthesis of piperazines and morpholines
Luescher, Michael U.; et al
,
Organic Letters
,
2014
,
16(4)
,
1236-1239
Método de produção 4
84005-98-1
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C; 30 min, 0 °C
1.2 0 °C; 0 °C → rt; 3 h, rt; rt → -78 °C
1.3 Reagents: Methanesulfonyl chloride ; -78 °C; 15 min, -78 °C; -78 °C → rt; 14 h, rt
2.1 Reagents: Sodium iodide Solvents: Acetone ; 16 h, rt
3.1 Reagents: Trityl chloride
3.2 -
3.3 Reagents: 2,2,2-Trifluoroethanol Solvents: Acetic acid , Dichloromethane
4.1 Solvents: Dichloromethane ; 2 h, rt
4.2 Reagents: 2,6-Lutidine , 1,1,1,3,3,3-Hexafluoro-2-propanol , Copper(II) triflate ; 1 h, rt
4.3 Solvents: Dichloromethane ; 12 h, rt
4.4 Reagents: Ammonium hydroxide Solvents: Water ; 15 min, rt
Referência
SnAP reagents for the synthesis of piperazines and morpholines
Luescher, Michael U.; et al
,
Organic Letters
,
2014
,
16(4)
,
1236-1239
Método de produção 5
1557288-04-6
924-44-7
84005-98-1
Condições de reacção
1.1 Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: 2,6-Lutidine , 1,1,1,3,3,3-Hexafluoro-2-propanol , Copper(II) triflate ; 1 h, rt
1.3 Solvents: Dichloromethane ; 12 h, rt
1.4 Reagents: Ammonium hydroxide Solvents: Water ; 15 min, rt
Referência
SnAP reagents for the synthesis of piperazines and morpholines
Luescher, Michael U.; et al
,
Organic Letters
,
2014
,
16(4)
,
1236-1239
Método de produção 6
1557288-04-6
924-44-7
84005-98-1
Condições de reacção
1.1 Solvents: Dichloromethane ; 4 - 6 h, rt
2.1 Catalysts: Copper(II) triflate , rel-(4R,4′R)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4-phenyloxazole] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt
2.2 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 20 - 24 h, rt
Referência
Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents
Luescher, Michael U.; et al
,
Angewandte Chemie
,
2015
,
54(37)
,
10884-10888
Método de produção 7
84005-98-1
Condições de reacção
1.1 Catalysts: Copper(II) triflate , rel-(4R,4′R)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4-phenyloxazole] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt
1.2 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 20 - 24 h, rt
Referência
Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents
Luescher, Michael U.; et al
,
Angewandte Chemie
,
2015
,
54(37)
,
10884-10888
Método de produção 8
23895-61-6
84005-98-1
Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetone ; 16 h, rt
2.1 Reagents: Trityl chloride
2.2 -
2.3 Reagents: 2,2,2-Trifluoroethanol Solvents: Acetic acid , Dichloromethane
3.1 Solvents: Dichloromethane ; 2 h, rt
3.2 Reagents: 2,6-Lutidine , 1,1,1,3,3,3-Hexafluoro-2-propanol , Copper(II) triflate ; 1 h, rt
3.3 Solvents: Dichloromethane ; 12 h, rt
3.4 Reagents: Ammonium hydroxide Solvents: Water ; 15 min, rt
Referência
SnAP reagents for the synthesis of piperazines and morpholines
Luescher, Michael U.; et al
,
Organic Letters
,
2014
,
16(4)
,
1236-1239
Método de produção 9
66222-29-5
107-21-1
84005-98-1
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 Solvents: Tetrahydrofuran ; 10 min, 0 °C; 0 °C → rt; 15 h, 55 °C
1.3 Reagents: Water ; rt
2.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Diethyl ether ; 5 min, rt; 1 h, rt
2.2 Reagents: Water
2.3 Solvents: Dimethylformamide ; rt; 3 h, 100 °C; 100 °C → rt
2.4 Reagents: Water ; rt
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 3 min, reflux; 45 min, reflux
4.1 Solvents: Dichloromethane ; 2 h, rt
4.2 Reagents: 2,6-Lutidine , 1,1,1,3,3,3-Hexafluoro-2-propanol , Copper(II) triflate ; 1 h, rt
4.3 Solvents: Dichloromethane ; 12 h, rt
4.4 Reagents: Ammonium hydroxide Solvents: Water ; 15 min, rt
Referência
SnAP reagents for the synthesis of piperazines and morpholines
Luescher, Michael U.; et al
,
Organic Letters
,
2014
,
16(4)
,
1236-1239
Ethyl morpholine-3-carboxylate Raw materials
(2-aminoethoxy)methyltributylstannane
Tributylstannyliodomethane
Ethylene Glycol, Dehydrated
Ethyl Glyoxylate (>50% in Toluene)
potassium 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ide
2-[(Tributylstannyl)methoxy]ethanol-E7922
2-[(Tributylstannyl)methoxy]-1H-isoindole-1,3(2H)-dione-T7918
Tributyl(chloromethyl)stannane
Ethyl morpholine-3-carboxylate Preparation Products
Ethyl morpholine-3-carboxylate (84005-98-1)
Ethyl morpholine-3-carboxylate Fornecedores
Amadis Chemical Company Limited
Membro Ouro
Fornecedor auditado
(CAS:84005-98-1)Ethyl morpholine-3-carboxylate
Número da Ordem:
A840701
Estado das existências:
in Stock
Quantidade:
5g/10g
Pureza:
99%
Informação de Preços Última Actualização:
Friday, 30 August 2024 06:50
Preço ($):
472.0/795.0
E- mail:
sales@amadischem.com
Product Official Link
Previous
Next
Inquérito
Ethyl morpholine-3-carboxylate Literatura Relacionada
1.
An Aptamer Bio-barCode (ABC) assay using SPR, RNase H, and probes with RNA and gold-nanorods for anti-cancer drug screening
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong
Analyst, 2017,142, 3579-3587
2.
Alumina grafted SBA-15 sustainable bifunctional catalysts for direct cross-coupling of benzylic alcohols to diarylmethanes†
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux
Catal. Sci. Technol., 2020,10, 2583-2592
3.
An analyte-triggered artificial peroxidase system based on dimanganese complex for a versatile enzyme assay†
Suji Lee,Min Su Han
Chem. Commun., 2021,57, 9450-9453
4.
An atom-economical protocol for direct conversion of Baylis–Hillman alcohols to β-chloro aldehydes in water†
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao
Green Chem., 2017,19, 4446-4450
5.
An atomically efficient, highly stable and redox active Ce0.5Tb0.5Ox (3% mol.)/MgO catalyst for total oxidation of methane†
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste
J. Mater. Chem. A, 2019,7, 8993-9003
Related Categories
Solventes e Químicos Orgânicos
Compostos Orgânicos
Ácidos/Ésteres
84005-98-1 (Ethyl morpholine-3-carboxylate) Produtos relacionados
126264-49-1(methyl morpholine-3-carboxylate)
132946-21-5(3-Morpholinecarboxylicacid,ethylester,(S)-(9CI))
1269444-31-6(Ethyl morpholine-3-carboxylate hydrochloride)
218594-84-4((S)-Ethyl morpholine-3-carboxylate hydrochloride)
17136-39-9(Propanedioic acid, [(2-ethoxy-2-oxoethyl)amino]-, diethyl ester)
1214686-81-3(Methyl morpholine-3-carboxylate hydrochloride)
1041173-28-7((S)-Methyl morpholine-3-carboxylate hydrobromide)
741288-31-3(methyl (3S)-morpholine-3-carboxylate)
1187929-55-0(methyl (3R)-morpholine-3-carboxylate;hydrochloride)
1187933-47-6((R)-Methyl morpholine-3-carboxylate)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:84005-98-1)Ethyl morpholine-3-carboxylate
Pureza:
99%/99%
Quantidade:
5g/10g
Preço ($):
472.0/795.0
Inquérito
E- mail